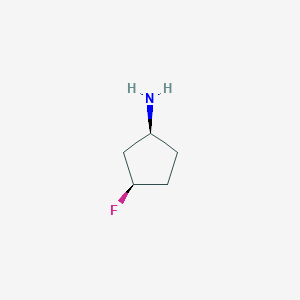

(1S,3R)-3-fluorocyclopentan-1-amine

Description

BenchChem offers high-quality (1S,3R)-3-fluorocyclopentan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,3R)-3-fluorocyclopentan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S,3R)-3-fluorocyclopentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN/c6-4-1-2-5(7)3-4/h4-5H,1-3,7H2/t4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEPOLBBUNYSRBS-UHNVWZDZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H]1N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Utilization of (1S,3R)-3-Fluorocyclopentan-1-amine in Lead Optimization

CAS Number: 932706-21-3 Technical Whitepaper for Medicinal Chemistry Applications

Executive Summary: The "Polar Hydrophobic" Modulator

(1S,3R)-3-fluorocyclopentan-1-amine (CAS 932706-21-3) represents a high-value chiral building block for modern drug discovery. Unlike simple cycloalkyl amines, this scaffold introduces a specific vector of polarity and metabolic stability without significantly altering steric bulk.

For the medicinal chemist, this molecule serves three critical functions:

-

pKa Modulation: The

-fluorine atom inductively lowers the basicity of the primary amine, improving oral bioavailability and blood-brain barrier (BBB) permeability compared to the non-fluorinated parent. -

Conformational Locking: The stereoelectronic effects of the C-F bond (specifically the gauche effect) bias the cyclopentane ring puckering, reducing the entropic penalty upon binding to a protein target.

-

Metabolic Blocking: Substitution at the C3 position blocks oxidative metabolism (CYP450-mediated hydroxylation) at a typically vulnerable site.

Structural & Physicochemical Architectonics

Understanding the precise stereochemistry is non-negotiable for structure-activity relationship (SAR) integrity.

2.1 Stereochemical Definition

The CAS 932706-21-3 refers to the (1S,3R) isomer.[1][2][3] Based on Cahn-Ingold-Prelog (CIP) priority rules:

-

C1 (Amine): The nitrogen has priority. With H down, the counter-clockwise path (1→2→5) designates S .

-

C3 (Fluorine): The fluorine has priority. With H down, the clockwise path (1→2→4) designates R .

-

Geometric Configuration: In a 1,3-disubstituted cyclopentane, the (1S,3R) configuration corresponds to the Cis isomer. Both the amine and the fluorine atom reside on the same face of the ring.

2.2 The Dipole Vector

Because both polar groups (NH₂ and F) are cis-oriented, their bond dipoles reinforce each other. This creates a significant molecular dipole moment, distinct from the trans isomer where dipoles partially cancel. This "Janus-faced" polarity (one face polar, one face lipophilic) allows the molecule to participate in specific electrostatic interactions within a binding pocket.

2.3 Physicochemical Data Profile

| Property | Value / Characteristic | Impact on Drug Design |

| Molecular Formula | C₅H₁₀FN (Free base) | Low MW fragment (Fragment-Based Drug Design friendly). |

| Molecular Weight | 103.14 g/mol (Free base) | High ligand efficiency (LE). |

| Est. pKa (Amine) | ~ 8.8 - 9.2 | Lower than cyclopentylamine (~10.6). Reduces lysosomal trapping. |

| LogD (pH 7.4) | ~ -0.5 to 0.1 | Improved lipophilicity over non-fluorinated analogs. |

| H-Bond Donors | 2 | Primary amine handle. |

| H-Bond Acceptors | 1 (F) + 1 (N) | Fluorine acts as a weak acceptor. |

Synthetic Methodology: The Inversion Strategy

Core Directive: To ensure high enantiopurity (>98% ee), the synthesis must rely on nucleophilic fluorination with complete inversion of configuration. Reductive amination of 3-fluorocyclopentanone is discouraged as it yields difficult-to-separate diastereomers.

3.1 Retrosynthetic Analysis

Target: (1S,3R)-Cis -3-fluorocyclopentan-1-amine.[2][3]

Required Precursor: (1S,3S)-Trans -3-aminocyclopentanol (Protected).

Mechanism:

3.2 Validated Protocol Flow

Caption: Stereoselective synthesis via nucleophilic fluorination with inversion.

3.3 Detailed Experimental Protocol

Step 1: Deoxofluorination (The Critical Step)

-

Substrate: tert-butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate.

-

Reagent: Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) is preferred over DAST due to higher thermal stability, though DAST is acceptable if kept cold.

-

Solvent: Anhydrous DCM (Dichloromethane).

Procedure:

-

Setup: Flame-dry a round-bottom flask under Nitrogen/Argon atmosphere. Charge with substrate (1.0 eq) and DCM (0.1 M concentration).

-

Cooling: Cool the solution to -78°C . Causality: Low temperature is critical to prevent elimination (formation of cyclopentene) which competes with substitution.

-

Addition: Add Deoxo-Fluor (1.2 eq) dropwise.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.

-

Quench: Quench carefully with sat. NaHCO₃. Safety: Evolution of HF and CO₂ occurs; ensure proper venting.

-

Validation: Check TLC. The fluorinated product is typically less polar (higher Rf) than the alcohol.

Step 2: Deprotection

-

Dissolve the intermediate in 1,4-dioxane.

-

Add 4N HCl in dioxane (5 eq). Stir at RT for 2-4 hours.

-

Concentrate in vacuo. The product, (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride, often precipitates as a white solid or can be triturated with diethyl ether.

Quality Control & Analytical Standards

To ensure the integrity of the building block, specific analytical markers must be verified.

4.1 NMR Interpretation

-

¹⁹F NMR: Expect a multiplet around -170 to -180 ppm .

-

Decoupling Check: Proton-decoupled ¹⁹F NMR should show a singlet (or simple pattern), confirming one fluorine environment.

-

-

¹H NMR (H-F Coupling): The proton on C3 (geminal to Fluorine) will exhibit a characteristic doublet of multiplets with a large coupling constant (

).-

Stereochemical Proof: The multiplicity of the H3 proton differs between cis and trans due to different vicinal H-H angles.

-

4.2 Stability Profile

-

Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator.

-

Thermal: Stable at room temperature.

-

Racemization: The stereocenters are configurationally stable under standard coupling conditions (amide coupling, reductive amination).

Medicinal Chemistry Applications

5.1 Decision Logic: When to use this Scaffold?

Caption: Decision matrix for deploying the fluorinated scaffold in SAR campaigns.

5.2 Case Study Contexts

-

Proline Bioisosteres: In peptidomimetics, this ring mimics the turn-inducing properties of proline but with altered electronic properties.

-

Kinase Inhibitors: Used to replace piperidines or cyclohexylamines in the solvent-exposed region of the ATP pocket to tune solubility without adding excessive lipophilicity.

-

Cereblon Ligands (PROTACs): Fluorinated linkers can alter the exit vector and permeability of degraders.

References

-

ChemicalBook. (2025). Cyclopentanamine, 3-fluoro-, hydrochloride (1:1), (1S,3R)- Properties and Suppliers. Retrieved from

-

PubChem. (2025).[4][5][6] 3-Fluorocyclopentan-1-amine hydrochloride Data. National Library of Medicine.[7] Retrieved from (Note: Link directs to structurally related difluoro-analog record for property comparison as specific monofluoro record is aggregated).

-

Grygorenko, O. O., et al. (2025).[3] α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv. Retrieved from

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for fluorine effects).

Sources

- 1. Chiral Organic Compounds | CymitQuimica [cymitquimica.com]

- 2. Cyclopentanamine, 3-fluoro-, hydrochloride (1:1), (1S,3R)-|(1S,3R)-3-氟环戊烷-1-胺盐酸盐(932706-21-3)的供应商,生产企业,生产厂家 [m.chemicalbook.com]

- 3. Cyclopentanamine, 3-fluoro-, hydrochloride (1:1), (1S,3R)- | 932706-21-3 [chemicalbook.com]

- 4. 3-Fluorocyclopentanone | C5H7FO | CID 68211367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,3-Difluorocyclopentan-1-amine hydrochloride | C5H10ClF2N | CID 53403836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine | C6H8F3N | CID 23237085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Fluorocyclopent-3-en-1-one | C5H5FO | CID 89449755 - PubChem [pubchem.ncbi.nlm.nih.gov]

(1S,3R)-3-fluorocyclopentan-1-amine molecular weight and formula

An In-Depth Guide to Physicochemical Properties, Synthesis, and Medicinal Application

Executive Summary

(1S,3R)-3-fluorocyclopentan-1-amine is a high-value chiral building block in modern medicinal chemistry. Characterized by the strategic introduction of a fluorine atom on the cyclopentane ring, this scaffold exploits the "fluorine effect" to modulate basicity (pKa), lipophilicity (LogP), and metabolic stability without significantly altering steric bulk. This guide provides a definitive technical analysis of its properties, a self-validating synthetic protocol, and its application in Fragment-Based Drug Discovery (FBDD).

Part 1: Physicochemical Profile[1]

The introduction of fluorine at the C3 position creates a dipole that influences the amine's electronic environment. Unlike the parent cyclopentanamine, the (1S,3R) fluorinated analog exhibits reduced basicity due to the through-bond inductive electron withdrawal (

Table 1: Core Molecular Data

| Property | Value | Notes |

| IUPAC Name | (1S,3R)-3-fluorocyclopentan-1-amine | Stereochemistry denotes a cis-relationship between -NH₂ and -F. |

| Molecular Formula | C₅H₁₀FN | |

| Molecular Weight | 103.14 g/mol | Free base. |

| CAS Number | 932706-21-3 | Refers to the HCl salt (commonly supplied form). |

| Exact Mass | 103.0797 | Monoisotopic. |

| Estimated pKa | ~9.0 - 9.2 | Lower than cyclopentanamine (~10.6) due to -I effect. |

| LogP (Calc) | ~0.3 | Slightly more lipophilic than non-fluorinated analog. |

| H-Bond Donors | 1 | Primary amine (-NH₂). |

| H-Bond Acceptors | 2 | Nitrogen and Fluorine.[1][2][3] |

Part 2: Structural Analysis & Stereochemistry

The Stereochemical Configuration

The (1S,3R) designation implies a specific spatial arrangement. Based on Cahn-Ingold-Prelog (CIP) priority rules:

-

C1 (Amine): The -NH₂ group takes priority. In the (1S) configuration, if the amine is oriented "up" (wedge), the hydrogen is "down" (dash).

-

C3 (Fluorine): The -F group takes priority. In the (3R) configuration, the fluorine is also oriented "up" (wedge).

The Gauche Effect & Conformation

A critical feature of 1,3-disubstituted fluorinated cycloalkanes is the conformational preference driven by the Gauche Effect .[4]

-

Mechanism: Hyperconjugation between the

bonding orbital and the low-lying -

Impact: This "conformational lock" restricts the entropy of the molecule, potentially reducing the entropic penalty upon binding to a protein target.

Part 3: Synthetic Methodology (Self-Validating Protocol)

Objective: Synthesize (1S,3R)-3-fluorocyclopentan-1-amine from (1S,3S)-3-aminocyclopentan-1-ol.

Rationale: Direct fluorination of alcohols using Deoxofluor or DAST proceeds via an

Reaction Workflow Diagram

Figure 1: Stereoselective synthesis pathway leveraging SN2 inversion for configuration control.

Detailed Protocol

Step 1: N-Boc Protection

-

Dissolve (1S,3S)-3-aminocyclopentan-1-ol (1.0 eq) in Dichloromethane (DCM) [0.2 M].

-

Add Triethylamine (1.5 eq) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0°C.

-

Stir at room temperature (RT) for 4 hours.

-

Validation: TLC (ninhydrin stain) should show disappearance of the polar amine spot.

-

Workup: Wash with 1M citric acid, brine, dry over Na₂SO₄, and concentrate.

Step 2: Deoxofluorination (The Critical Step)

Safety Note: DAST and Deoxo-Fluor liberate HF. Use plasticware where possible or glass with extreme caution. Perform in a fume hood.

-

Dissolve Intermediate A (N-Boc alcohol) in anhydrous DCM under Nitrogen atmosphere. Cool to -78°C.

-

Add DAST (Diethylaminosulfur trifluoride, 1.2 eq) dropwise.

-

Warm slowly to RT over 12 hours.

-

Mechanism: The hydroxyl group attacks sulfur, forming a good leaving group. Fluoride ion then attacks C3 from the backside, inverting configuration from (3S) to (3R).

-

Quench: Pour carefully into saturated NaHCO₃ (gas evolution!).

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

Step 3: Deprotection

-

Dissolve Intermediate B in 4M HCl in Dioxane.

-

Stir at RT for 2 hours.

-

Precipitation: Add diethyl ether to precipitate the hydrochloride salt.

-

Filtration: Collect the white solid (Product).

Part 4: Applications in Drug Design

The (1S,3R)-3-fluorocyclopentan-1-amine scaffold is primarily used to optimize lead compounds via Bioisosterism .

pKa Modulation

Standard amines often have pKa values >10, leading to high protonation at physiological pH (7.4). This can hinder membrane permeability (lowering oral bioavailability) and cause hERG channel toxicity.

-

The Fluorine Effect: The electron-withdrawing fluorine lowers the amine pKa to ~9.0. This increases the fraction of the neutral (unprotonated) species at pH 7.4, improving passive diffusion across cell membranes.

Metabolic Blocking

If the C3 position of a cyclopentyl ring is a metabolic "hotspot" (prone to oxidation by CYP450 enzymes), substituting a hydrogen with fluorine blocks this metabolism due to the strength of the C-F bond (approx. 116 kcal/mol vs 99 kcal/mol for C-H).

Decision Logic for MedChem

Figure 2: Medicinal chemistry decision matrix for deploying the fluorinated scaffold.

References

-

PubChem Compound Summary. (2025). 3-Fluorocyclopentan-1-amine.[2][5] National Center for Biotechnology Information. [Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

Sources

- 1. 3-Fluorocyclopentanone | C5H7FO | CID 68211367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1S,3R)-3-(trifluoromethyl)cyclopentan-1-amine hydrochloride 97% | CAS: 2227197-44-4 | AChemBlock [achemblock.com]

- 3. researchgate.net [researchgate.net]

- 4. Gauche effect - Wikipedia [en.wikipedia.org]

- 5. (1R,3R)-3-Fluorocyclopentan-1-amine (hydrochloride) | 2567489-50-1 [sigmaaldrich.com]

Methodological & Application

Application Note: Scalable Synthesis of 3-Fluorocyclopentan-1-amine via Curtius Rearrangement

Executive Summary

This application note details the synthesis of 3-fluorocyclopentan-1-amine (and its hydrochloride salt) from 3-fluorocyclopentanecarboxylic acid . The protocol utilizes a Curtius Rearrangement mediated by Diphenylphosphoryl azide (DPPA) .[1][2][3][4][5][6]

This route is selected for its ability to preserve the stereochemical integrity of the cyclopentane ring. Unlike nucleophilic substitution routes on halides (which proceed with inversion) or reductive amination (which can scramble stereocenters), the Curtius rearrangement proceeds with complete retention of configuration .[7] This is critical for medicinal chemistry applications where the specific cis or trans relationship between the fluorine and the amine is pharmacologically significant.

Strategic Analysis & Mechanism

Why DPPA?

Classically, the Curtius rearrangement involves converting a carboxylic acid to an acid chloride, treating it with sodium azide (

-

Risk: Isolating low-molecular-weight acyl azides is extremely hazardous due to explosion risks.

-

Solution: We utilize Diphenylphosphoryl azide (DPPA) .[1][2][3][4][5] This reagent allows for a "one-pot" transformation where the acyl azide is generated in situ and immediately rearranged to the isocyanate, significantly mitigating safety risks [1].

Stereochemical Integrity

The migration of the alkyl group (the cyclopentyl ring) to the nitrogen atom is a concerted process . The bond between the carbonyl carbon and the alkyl group breaks simultaneously as the new N-C bond forms.

-

Implication: The migrating carbon never becomes a free carbanion or radical. Therefore, the stereochemistry at the 1-position (and the relative stereochemistry of the 3-fluoro substituent) is strictly retained.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway, highlighting the transient intermediates that are not isolated.

Figure 1: Mechanistic pathway for the DPPA-mediated Curtius rearrangement.[4] Note the direct conversion to the Boc-protected amine to avoid handling the volatile free amine.

Experimental Protocol

Materials & Stoichiometry

| Reagent | Equiv.[1][8][9] | Role | Notes |

| 3-Fluorocyclopentanecarboxylic acid | 1.0 | SM | cis or trans isomer |

| Diphenylphosphoryl azide (DPPA) | 1.1 | Reagent | Lachrymator/Toxic |

| Triethylamine (TEA) | 1.2 | Base | Must be dry |

| tert-Butanol (t-BuOH) | 10-20 | Solvent/Trap | Excess used as solvent |

| 4M HCl in Dioxane | 5.0 | Deprotection | Anhydrous conditions |

Step-by-Step Methodology

Phase 1: Rearrangement & Trapping (Boc-Protection)

Rationale: The free amine (3-fluorocyclopentan-1-amine) is a low molecular weight liquid that is likely volatile and difficult to purify. Trapping it as the Boc-carbamate creates a stable solid/oil that is easily purified.

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet. Add a magnetic stir bar.

-

Solvation: Dissolve 3-fluorocyclopentanecarboxylic acid (1.0 equiv) in anhydrous t-BuOH (0.2 M concentration relative to acid).

-

Note: If solubility is poor, a co-solvent like Toluene can be used (1:1 ratio).

-

-

Activation: Add Triethylamine (1.2 equiv) via syringe. Stir for 10 minutes at room temperature.

-

Azidation: Add DPPA (1.1 equiv) dropwise over 10 minutes.

-

Rearrangement: Heat the reaction mixture to 80°C (reflux) . Maintain for 4–12 hours.

-

Monitoring: Monitor by TLC or LCMS. The acid peak should disappear, and a less polar carbamate spot should appear.

-

-

Workup:

-

Cool to room temperature.

-

Concentrate the solvent under reduced pressure (rotary evaporator).

-

Dilute the residue with Ethyl Acetate (EtOAc).

-

Wash sequentially with: 5% citric acid (removes residual base), Sat.

(removes unreacted acid/DPPA byproducts), and Brine. -

Dry over

, filter, and concentrate.

-

-

Purification: Purify the crude N-Boc-3-fluorocyclopentan-1-amine via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Phase 2: Deprotection to Amine Salt

-

Dissolution: Dissolve the purified Boc-amine in minimal anhydrous 1,4-dioxane or

. -

Acidolysis: Cool to 0°C. Add 4M HCl in Dioxane (5 equiv) dropwise.

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours. A white precipitate (the amine salt) should form.

-

Isolation:

-

Dilute with

(to maximize precipitation). -

Filter the solid under nitrogen (the salt may be hygroscopic).

-

Wash the filter cake with cold

.

-

-

Drying: Dry the solid under high vacuum to yield 3-fluorocyclopentan-1-amine hydrochloride .

Safety & Handling (Critical)

Diphenylphosphoryl azide (DPPA):

-

Hazards: Highly toxic, potential explosion hazard if heated in confinement, severe lachrymator.

-

Control: Handle only in a fume hood. Do not distill DPPA. Store in a refrigerator.

Acyl Azide Intermediate:

-

Hazards: Potentially explosive.[2]

-

Control: Do not isolate the acyl azide. Ensure the reaction stays in solution. If the reaction stops, do not concentrate the azide solution to dryness; quench with water/alcohol first.

Isocyanates:

-

Hazards: Sensitizers and irritants.[2]

-

Control: Ensure complete conversion to the carbamate before workup.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Urea Byproduct Formation | Moisture presence | The isocyanate reacted with water to form the amine, which then attacked another isocyanate.[2] Use strictly anhydrous t-BuOH and solvents. |

| Incomplete Conversion | Temperature too low | The rearrangement (Azide |

| Low Yield | Volatility of free amine | Do not attempt to isolate the free amine oil. Isolate the HCl salt or the Boc-protected intermediate. |

| Product is Hygroscopic | Fluorine effect | Fluorinated amine salts are often hygroscopic. Handle quickly and store in a desiccator. |

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis of the target amine salt.

References

-

Shioiri, T., Ninomiya, K., & Yamada, S. (1972).[9] Diphenylphosphoryl azide.[1][2][4][5][10] New convenient reagent for a modified Curtius reaction and for peptide synthesis.[1][10] Journal of the American Chemical Society, 94(17), 6203–6205.

-

Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses.[1][3][4][5][11] Chemical Reviews, 88(2), 297–368.[1]

-

Burckhardt, S. (2020).[1] Curtius Rearrangement. In Organic Reactions.

-

Sigma-Aldrich. (n.d.). Product Entry: (1R,3R)-3-Fluorocyclopentan-1-amine hydrochloride.

-

Garg, P. K., et al. (2021). Synthesis... of trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid. ACS Pharmacology & Translational Science. (Demonstrates Curtius on fluorinated cyclopentanes).

Sources

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. m.youtube.com [m.youtube.com]

- 8. US3873509A - Process of preparing peptides using diphenyl phosphoryl azide - Google Patents [patents.google.com]

- 9. orgsyn.org [orgsyn.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Curtius rearrangement - Wikipedia [en.wikipedia.org]

Application Note: Scale-Up Synthesis of (1S,3R)-3-Fluorocyclopentan-1-amine Hydrochloride

Part 1: Executive Summary & Strategic Route Selection

The Challenge

The synthesis of (1S,3R)-3-fluorocyclopentan-1-amine presents a classic process chemistry challenge: introducing a fluorine atom onto a chiral cycloaliphatic scaffold with precise stereochemical control while managing the significant safety hazards associated with nucleophilic fluorinating agents at scale.

The target molecule features a cis-1,3-relationship (based on IUPAC priorities for F and N) created via the inversion of a trans-hydroxy precursor. The critical quality attributes (CQAs) for this intermediate in drug development are Enantiomeric Excess (ee > 99%) and Diastereomeric Ratio (dr > 98:2) , as the separation of fluoro-cyclopentyl isomers is notoriously difficult at the final stage.

Retrosynthetic Logic

To ensure scalability and stereochemical integrity, we utilize a Deoxyfluorination Strategy . This route relies on the SN2 inversion of a chiral alcohol.

-

Target: (1S,3R)-3-fluorocyclopentan-1-amine (Amine: S, Fluorine: R)

-

Precursor Required: (1S,3S)-3-aminocyclopentan-1-ol (Amine: S, Alcohol: S)

-

Mechanism: Activation of the (S)-alcohol followed by backside attack by fluoride leads to the (R)-fluoride.

Process Workflow Diagram

The following logic flow illustrates the critical decision nodes and reaction pathway.

Figure 1: Strategic workflow for the stereoselective synthesis of (1S,3R)-3-fluorocyclopentan-1-amine.

Part 2: Detailed Experimental Protocols

Step 1: Protection of the Chiral Amine

Objective: Mask the nucleophilic amine to prevent side reactions with the fluorinating agent. Precursor: (1S,3S)-3-aminocyclopentan-1-ol (Commercially available or prepared via enzymatic resolution of the ketone).

Protocol:

-

Charge a reactor with (1S,3S)-3-aminocyclopentan-1-ol (1.0 equiv) and Methanol (5 vol).

-

Add Triethylamine (1.2 equiv) followed by Di-tert-butyl dicarbonate (Boc2O, 1.1 equiv) at 0–5 °C.

-

Agitate at 20–25 °C for 4 hours. Monitor by TLC (ninhydrin stain) or LCMS.

-

Workup: Concentrate solvent, redissolve in Ethyl Acetate, wash with 5% Citric Acid (removes unreacted amine), then Brine.

-

Isolate: Dry over MgSO4 and concentrate to yield N-Boc-(1S,3S)-3-aminocyclopentan-1-ol as a white solid.

-

Target Yield: >90%

-

Checkpoint: 1H NMR should show Boc singlet at ~1.44 ppm.

-

Step 2: Deoxyfluorination (The Critical Scale-Up Step)

Objective: Convert the C3-hydroxyl group to a fluorine atom with stereochemical inversion. Reagent Selection: DAST (Diethylaminosulfur trifluoride) is the standard, but Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is preferred for scale-up due to better thermal stability (T_decomp > 70°C vs ~50°C for DAST). Safety Note: This reaction generates HF and is exothermic.

Scale-Up Protocol (100g Scale Basis):

-

Setup: Use a dry, nitrogen-purged reactor (Hastelloy or Glass-lined). Ensure scrubber is active (caustic soda) to trap HF/SO2 fumes.

-

Solvation: Dissolve N-Boc-(1S,3S)-3-aminocyclopentan-1-ol (1.0 equiv) in anhydrous Dichloromethane (DCM, 10 vol).

-

Critical: Water content must be <200 ppm (Karl Fischer). Moisture consumes reagent and generates HF gas immediately.

-

-

Cooling: Cool the solution to -20 °C . (Note: Lab scale uses -78°C; -20°C is practical for pilot plants but requires slower addition).

-

Addition: Add Deoxo-Fluor (1.2 equiv) dropwise/via dosing pump over 2–3 hours.

-

Control: Maintain internal temperature < -10 °C.

-

-

Reaction: Allow to warm to 0 °C and stir for 2 hours. Then warm to 20 °C for 8–12 hours.

-

Mechanism: The alcohol attacks sulfur, displacing fluoride. The fluoride ion then attacks C3 from the back (SN2), displacing the sulfur leaving group.

-

-

Quench (CRITICAL SAFETY OPERATION):

-

Do NOT add water to the reactor.

-

Transfer the reaction mixture slowly into a separate vessel containing Sat. NaHCO3 (10 vol) and Ice under vigorous stirring.

-

Reasoning: Direct water addition causes violent exotherms. Inverse quench controls the heat release and neutralizes HF immediately.

-

-

Extraction: Separate phases. Wash organic layer with Sat. NaHCO3, then Brine.

-

Purification: The crude usually contains elimination byproducts (cyclopentenes). Purify via silica gel chromatography (Hexane/EtOAc gradient) or crystallization if the solid profile permits.

-

Product:N-Boc-(1S,3R)-3-fluorocyclopentan-1-amine .

-

Stereochemistry Check: 19

-

Troubleshooting & Optimization

removing Boc group from fluorinated cyclopentyl amines without defluorination

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance for the selective removal of the tert-butyloxycarbonyl (Boc) protecting group from fluorinated cyclopentyl amines while preserving the integrity of the carbon-fluorine (C-F) bond. As a Senior Application Scientist, I will walk you through the challenges, solutions, and best practices to ensure successful deprotection in your synthetic workflows.

Understanding the Challenge: The Stability of the C-F Bond

The carbon-fluorine bond is the strongest single bond in organic chemistry, with a bond dissociation energy of approximately 115 kcal/mol in aliphatic systems.[1] This exceptional stability is due to the high electronegativity of fluorine, which creates a highly polarized and short bond with significant ionic character.[1][2][3] While this robustness is advantageous in many applications, it also presents a significant challenge during synthetic manipulations, particularly under the acidic conditions typically used for Boc deprotection.[2]

Acid-catalyzed Boc removal proceeds through the formation of a tert-butyl cation intermediate.[4][5] While the C-F bond is generally stable to acids, harsh acidic conditions or the presence of strong Lewis acids can potentially lead to undesired side reactions, including defluorination, especially in molecules with activating groups or specific structural arrangements.

Frequently Asked Questions (FAQs)

Here we address common questions and concerns regarding the Boc deprotection of fluorinated compounds.

Q1: What are the standard conditions for Boc deprotection, and why might they be problematic for my fluorinated cyclopentyl amine?

A1: The most common methods for Boc deprotection involve the use of strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in 1,4-dioxane.[6][7][8][9] While effective, these harsh conditions can be detrimental to sensitive substrates. For fluorinated compounds, the primary concern is the potential for acid-mediated defluorination, although the C-F bond is notably stable.[2] The highly reactive tert-butyl cation generated during the reaction can also lead to side reactions if not properly managed.[4][5]

Q2: I'm observing incomplete deprotection. What are the likely causes and how can I fix it?

A2: Incomplete deprotection is a common issue. Here are some potential causes and solutions:

-

Insufficient Acid: The concentration of the acid may be too low. You can try increasing the concentration of TFA (e.g., from 20% to 50% in DCM) or switching to a stronger acid system like 4M HCl in dioxane.[10]

-

Short Reaction Time: Ensure the reaction is monitored to completion using an appropriate technique like TLC or LC-MS.[10]

-

Low Temperature: Most Boc deprotections are performed at room temperature. Gentle heating (e.g., to 40°C) might be necessary, but proceed with caution to avoid promoting side reactions.[10]

Q3: I'm seeing unexpected byproducts. What could they be and how can I prevent them?

A3: The most common byproduct is the result of the tert-butyl cation alkylating other nucleophilic sites on your molecule.[4][5] To prevent this, the use of "scavengers" is highly recommended.[4] Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your substrate.[4] Common scavengers include triisopropylsilane (TIS) and water.[4]

Q4: Are there milder, non-acidic methods to remove the Boc group that would be safer for my fluorinated compound?

A4: Yes, several milder or non-acidic methods have been developed, which can be particularly useful for highly sensitive substrates. These include:

-

Thermolytic Deprotection with Fluorinated Alcohols: Using 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) as solvents at elevated temperatures can effect Boc removal under neutral conditions.[11][12][13] This method can be significantly accelerated with microwave assistance.[12][13]

-

Lewis Acid-Mediated Deprotection: Reagents like zinc bromide (ZnBr₂) in DCM can cleave the Boc group under milder conditions than strong Brønsted acids.[8][9]

-

TMSI-Mediated Deprotection: Trimethylsilyl iodide (TMSI) in a solvent like DCM can also be used for Boc removal, often at room temperature.[8]

Troubleshooting Guide: Step-by-Step Solutions

This section provides a structured approach to troubleshooting common issues encountered during the Boc deprotection of fluorinated cyclopentyl amines.

Issue 1: Defluorination is Observed

-

Symptom: Mass spectrometry data shows a loss of fluorine (a decrease of 19 Da per fluorine atom).

-

Primary Cause: The acidic conditions are too harsh, leading to the cleavage of the C-F bond.

-

Troubleshooting Workflow:

Caption: Troubleshooting workflow for defluorination.

Issue 2: Formation of t-Butylated Byproducts

-

Symptom: Mass spectrometry data shows the addition of a tert-butyl group (an increase of 57 Da).

-

Primary Cause: The electrophilic tert-butyl cation generated during deprotection reacts with nucleophilic sites on the substrate.[4][5]

-

Troubleshooting Workflow:

Caption: Troubleshooting workflow for t-butylation.

Recommended Experimental Protocols

Below are detailed, step-by-step protocols for Boc deprotection methods that are generally compatible with fluorinated compounds.

Protocol 1: Standard Acidic Deprotection with Scavengers

This protocol is a good starting point for many substrates.

-

Dissolution: Dissolve the Boc-protected fluorinated cyclopentyl amine (1.0 equiv.) in dichloromethane (DCM).

-

Scavenger Addition: Add triisopropylsilane (TIS) (1.1 equiv.) and water (1.1 equiv.) to the solution.

-

Acid Addition: Add trifluoroacetic acid (TFA) (10-20 equiv.) dropwise at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

-

Workup: Concentrate the reaction mixture in vacuo. The crude product can be purified by an appropriate method (e.g., chromatography, crystallization).

Protocol 2: Thermolytic Deprotection using Fluorinated Alcohols

This method avoids the use of strong acids and is an excellent alternative for acid-sensitive substrates.[11][12][13]

-

Dissolution: Dissolve the Boc-protected amine in 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP).

-

Heating: Heat the solution to reflux or use a microwave reactor (e.g., 150°C) for the specified time (typically 0.5-6 hours).[13]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, remove the solvent by evaporation. The product is often clean enough for the next step without further purification.[11]

Data Summary: Comparison of Deprotection Methods

| Method | Reagents | Temperature | Typical Reaction Time | Key Advantages | Potential Issues |

| Standard Acidic | TFA, DCM, Scavengers | 0°C to RT | 1-4 hours | Fast and widely applicable. | Potential for side reactions if not optimized. |

| Thermolytic | TFE or HFIP | Reflux or 150°C (Microwave) | 0.5-6 hours | Neutral conditions, clean reaction.[11] | Requires higher temperatures. |

| Lewis Acid | ZnBr₂, DCM | Room Temperature | 12-24 hours | Milder than strong acids.[8] | Can be slower, Lewis acid may coordinate to other functional groups. |

Alternative Protecting Groups

If Boc deprotection proves consistently problematic, consider alternative amine protecting groups that can be removed under non-acidic conditions.

| Protecting Group | Abbreviation | Deprotection Conditions | Orthogonal to Boc |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine in DMF)[14] | Yes |

| Carbobenzyloxy | Cbz or Z | Hydrogenolysis (H₂, Pd/C)[15] | Yes |

| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Fluoride ion (e.g., TBAF)[15] | Yes |

| 2,2,2-Trichloroethoxycarbonyl | Troc | Reductive cleavage (e.g., Zn dust)[14][15] | Yes |

Workflow for Selecting an Alternative Protecting Group

Caption: Decision tree for choosing an alternative protecting group.

References

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

-

Choy, J., Jaime-Figueroa, S., Jiang, L., & Wagner, P. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 38(21), 3839-3847. [Link]

-

Ryan, M.-R., Lynch, D., Collins, S. G., & Maguire, A. R. (2017). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 21(1), 97-104. [Link]

-

Wuts, P. G. M. (2023). Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. Angewandte Chemie International Edition, 62(28), e202303491. [Link]

-

Fiveable. (2025, September 15). Acid-Labile Protecting Groups Definition. [Link]

-

Lokey Lab Protocols. (2017, March 7). Protecting Groups. [Link]

-

Choy, J., Jaime-Figueroa, S., Jiang, L., & Wagner, P. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 38(21), 3839-3847. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Specific solvent issues with BOC deprotection. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

-

Curran, D. P., & Werner, S. (2011). A Fluorous-Tagged, Acid-Labile Protecting Group for the Synthesis of Carboxamides and Sulfonamides. The Journal of Organic Chemistry, 76(8), 2649–2657. [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]

-

J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. [Link]

-

Brady, S. F., Hirschmann, R., & Veber, D. F. (1977). Some novel, acid-labile amine protecting groups. The Journal of Organic Chemistry, 42(1), 143–146. [Link]

-

Wikipedia. (n.d.). Protecting group. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Innovation.world. (n.d.). The Carbon-Fluorine Bond: The Source Of PFAS Stability. [Link]

-

Wang, Y., Li, H., Zhang, Y., et al. (2023). Promoting C–F bond activation via proton donor for CF4 decomposition. Proceedings of the National Academy of Sciences, 120(52), e2314168120. [Link]

-

El-Kazouli, M., El-Faham, A., & Abdel-Megeed, M. F. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Organic Chemistry, 2(2), 169-173. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

- 3. Understanding organofluorine chemistry. An introduction to the C–F bond - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 6. fiveable.me [fiveable.me]

- 7. Specific solvent issues - Wordpress [reagents.acsgcipr.org]

- 8. Lab Reporter [fishersci.co.uk]

- 9. jk-sci.com [jk-sci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. EP2070899A1 - Deprotection of N-BOC compounds - Google Patents [patents.google.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Protecting group - Wikipedia [en.wikipedia.org]

- 15. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]

Technical Support Center: Hygroscopicity Management of Amine Hydrochloride Salts

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for managing the hygroscopicity of amine hydrochloride salts. This resource is designed to provide you, as a scientist in the field, with practical, in-depth troubleshooting guides and frequently asked questions. The information herein is curated to address the specific challenges encountered during experimental work with these sensitive compounds, ensuring the integrity and success of your research and development efforts.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter when working with hygroscopic amine hydrochloride salts. Each issue is broken down by probable cause and a step-by-step resolution.

Issue 1: Sample Caking and Clumping Upon Storage

You've stored your amine hydrochloride salt, and upon re-opening, you find it has formed hard cakes or clumps, making it difficult to weigh and handle.

-

Probable Cause: The primary cause is the absorption of atmospheric moisture.[1] Amine hydrochloride salts are often hygroscopic due to the strong interaction between water molecules and the ionic salt, particularly the chloride ion which acts as a hydrogen bond acceptor.[2] This absorbed water acts as a solvent, partially dissolving the solid and then recrystallizing upon slight environmental fluctuations, leading to the formation of solid bridges between particles.[3]

-

Step-by-Step Solution:

-

Immediate Action: If clumping is minor, gently break up the aggregates with a dry spatula in a low-humidity environment, such as a glove box or a room with a dehumidifier.[1]

-

Drying: For more severe caking, the material may need to be dried. A vacuum oven at a moderate temperature (e.g., 40-60°C) is effective for removing absorbed water without causing thermal degradation.[4] Dry the sample to a constant weight.[4]

-

Improved Storage: Transfer the dried salt to a tightly sealed container, preferably made of a moisture-impermeable material like glass or high-density polyethylene (HDPE).[5] For highly sensitive materials, consider storing the primary container inside a secondary container with a desiccant.[5] Common desiccants include silica gel, molecular sieves, or anhydrous calcium sulfate.[6][7]

-

Long-Term Prevention: Evaluate the Critical Relative Humidity (CRH) of your salt. The CRH is the specific relative humidity at which a substance begins to absorb moisture from the air.[8] Storing the material well below its CRH is crucial. If the CRH is very low, stringent environmental controls during handling and storage are necessary.[9]

-

Issue 2: Inconsistent Assay Results and Potency Loss

You are performing quantitative analysis (e.g., HPLC, titration) and observe variable results or a consistent decrease in the potency of your amine hydrochloride salt over time.

-

Probable Cause: Moisture absorption can lead to several issues that affect analytical results. Firstly, the increased weight due to water will lead to weighing errors, resulting in a lower calculated potency. Secondly, the presence of water can promote chemical degradation, most commonly through hydrolysis.[1] For amine hydrochlorides, this can lead to the formation of impurities that may interfere with analytical methods.[1]

-

Step-by-Step Solution:

-

Quantify Water Content: Before weighing for analysis, accurately determine the water content of your sample using a suitable method like Karl Fischer titration.[] This will allow you to correct for the water content in your sample weight and obtain an accurate potency value.

-

Handling Protocol: Always handle the sample in a controlled, low-humidity environment to minimize moisture uptake during weighing and sample preparation.[1]

-

Stability Studies: Conduct forced degradation studies under high humidity conditions to identify potential degradants.[1] This will help in developing a stability-indicating analytical method that can separate the active pharmaceutical ingredient (API) from its degradation products.

-

Review Storage Conditions: Ensure the material is stored under the validated conditions that prevent moisture uptake. If potency loss is still observed, the storage conditions may need to be made more stringent (e.g., lower humidity, inclusion of desiccants).[7]

-

Issue 3: Poor Powder Flow and Processing Difficulties

During formulation development, you are experiencing issues with the flowability of the amine hydrochloride salt powder, leading to problems in processes like tablet compression or capsule filling.

-

Probable Cause: Adsorbed moisture on the surface of the powder particles increases inter-particle attractive forces, such as liquid bridging and van der Waals forces.[3] This leads to poor flowability, characterized by a high angle of repose and poor compressibility.[6]

-

Step-by-Step Solution:

-

Environmental Control: The most immediate solution is to control the humidity in the processing environment. Maintaining the relative humidity below the CRH of the material is ideal.[9]

-

Formulation Strategies:

-

Co-processing with Excipients: Blending the hygroscopic API with non-hygroscopic or hydrophobic excipients can mitigate moisture effects.[11][12][[“]] These excipients can act by deflecting moisture away from the API.

-

Granulation: Dry granulation techniques like roller compaction can be employed to increase particle size and improve flow without the addition of water.

-

-

Particle Engineering: In some cases, altering the crystalline form of the salt (polymorph or co-crystal) can lead to a less hygroscopic version with improved physical properties.[14]

-

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the management of hygroscopic amine hydrochloride salts.

Q1: What makes amine hydrochloride salts particularly prone to hygroscopicity?

A1: The hygroscopicity of amine hydrochloride salts stems from the high affinity of the ionic lattice, particularly the small and highly electronegative chloride ion, for water molecules.[2] Water, being a polar molecule, is readily attracted to the charged ions in the salt structure, leading to adsorption (on the surface) and absorption (into the bulk) of moisture from the atmosphere.[15] The presence of functional groups capable of hydrogen bonding in the amine part of the molecule can also contribute to this tendency.[2]

Q2: How can I quantitatively measure the hygroscopicity of my compound?

A2: The most common and accurate method is Dynamic Vapor Sorption (DVS).[][16] In a DVS experiment, a sample is subjected to a controlled program of varying relative humidity at a constant temperature, and the change in mass is continuously measured.[6] This provides a moisture sorption-desorption isotherm, which reveals key information such as the CRH and the amount of water taken up at different humidity levels. Based on the percentage weight gain at a specific relative humidity (e.g., 80% RH), the material can be classified according to pharmacopeial standards (e.g., European Pharmacopoeia).[17][18]

Q3: What are the key formulation strategies to manage a highly hygroscopic amine hydrochloride salt in a solid dosage form?

A3: There are several effective strategies:

-

Film Coating: Applying a moisture-barrier film coat to tablets is a common and effective method to protect the hygroscopic core from the environment.[11][12] Polymers like polyvinyl alcohol (PVA) or water-insoluble polymers such as ethyl cellulose (EC) are often used.[11]

-

Encapsulation: Enclosing the API within a protective shell of another material can prevent moisture ingress.[14][19] This can be achieved through techniques like spray drying or coacervation.[12]

-

Co-processing with Excipients: As mentioned in the troubleshooting guide, incorporating hydrophobic or non-hygroscopic excipients can shield the API from moisture.[[“]]

-

Crystal Engineering: Developing a less hygroscopic solid form, such as a different salt or a co-crystal, can be a fundamental solution to the problem.[[“]][14]

Q4: How do I choose the right packaging for a hygroscopic amine hydrochloride salt?

A4: The choice of packaging is critical for maintaining the stability of a hygroscopic API.[20]

-

Primary Packaging: For bulk API, multi-layered bags with an inner layer of low-density polyethylene (LDPE) and an outer layer of aluminum foil are often used to provide an excellent moisture barrier.[5] For finished dosage forms, high-barrier packaging such as aluminum/aluminum blisters or tightly sealed HDPE bottles containing desiccants are recommended.[7][[“]]

-

Secondary and Tertiary Packaging: For shipping and long-term storage, especially in varying climatic conditions, the use of shipping desiccants within crates or pallets is advisable to protect against moisture ingress.[7]

Q5: Are there any analytical challenges I should be aware of when working with these salts?

A5: Yes, beyond the weighing inaccuracies and potential for degradation already discussed, moisture can induce solid-state transformations.[] A non-hygroscopic crystalline form might convert to a more hygroscopic amorphous form or a different hydrate, which can impact dissolution rates and bioavailability.[17] Therefore, it is good practice to characterize the solid-state form of the material (e.g., using X-ray Powder Diffraction - XRPD) before and after hygroscopicity studies or stability testing to check for any changes.[6][21]

Visualizations and Protocols

Diagrams

dot graph TD A[Start: Handling Hygroscopic Amine HCl Salt] --> B{Is the material caked or clumped?}; B -- Yes --> C[Dry the material under vacuum]; C --> D[Store in a tightly sealed container with desiccant]; B -- No --> E{Are you performing quantitative analysis?}; E -- Yes --> F[Determine water content via Karl Fischer titration]; F --> G[Correct for water content in weighing]; G --> H[Proceed with analysis in a controlled environment]; E -- No --> I{Is the material for formulation?}; I -- Yes --> J[Process in a low-humidity environment]; J --> K[Consider formulation strategies: film coating, excipients, etc.]; I -- No --> L[End]; D --> L; H --> L; K --> L; end

Caption: Decision workflow for handling hygroscopic amine hydrochloride salts.

Caption: Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.

Experimental Protocols

Protocol 1: Determination of Hygroscopicity using Gravimetric Sorption Analysis (GSA/DVS)

-

Instrument Setup: Calibrate the gravimetric sorption analyzer for weight and humidity.

-

Sample Preparation: Accurately weigh 5-15 mg of the amine hydrochloride salt into the sample pan.[6]

-

Drying Step (Optional but Recommended): To establish a dry reference weight, pre-dry the sample inside the instrument chamber (e.g., at 40°C under 0% RH) until a stable weight is achieved.[18]

-

Sorption Phase:

-

Desorption Phase:

-

Once equilibrated at 90% RH, decrease the humidity in a stepwise manner back to 0% RH, allowing for equilibration at each step.[6]

-

-

Data Analysis:

-

Plot the percentage change in mass versus the relative humidity to generate the sorption-desorption isotherm.

-

Determine the Critical Relative Humidity (CRH), which is the RH at which a sharp increase in moisture uptake is observed.

-

Calculate the total weight gain at 80% RH to classify the material's hygroscopicity based on the European Pharmacopoeia or other relevant guidelines.[18]

-

Protocol 2: Preparation and Storage of a Stock Solution

-

Environment: Perform all operations in a low-humidity environment (e.g., a glove box with a nitrogen atmosphere or a room with a dehumidifier set below the salt's CRH).

-

Drying: Dry the required amount of the amine hydrochloride salt in a vacuum oven to a constant weight to remove any pre-existing moisture.

-

Weighing: Quickly and accurately weigh the dried salt.

-

Dissolution: Dissolve the salt in the desired solvent. If the salt is deliquescent (dissolves in the absorbed water), this should be done promptly after weighing.

-

Storage: Store the resulting solution in a tightly sealed container, potentially with a septum to allow for removal of aliquots without exposing the bulk solution to the atmosphere. Store at the recommended temperature, protected from light if necessary.

Data Presentation

Table 1: European Pharmacopoeia (Ph. Eur.) Hygroscopicity Classification

| Classification | Weight Gain (% w/w) at 25°C / 80% RH | Description |

| Non-hygroscopic | < 0.2% | No or very little moisture uptake. |

| Slightly hygroscopic | ≥ 0.2% and < 2% | Small amount of moisture uptake. |

| Hygroscopic | ≥ 2% and < 15% | Significant moisture uptake. |

| Very hygroscopic | ≥ 15% | Very high moisture uptake. |

| Deliquescent | Sufficient water is absorbed to form a liquid | - |

This table provides a standard classification for the hygroscopic nature of a substance based on its weight gain after 24 hours of exposure to 80% relative humidity at 25°C.[17][18]

References

-

MDPI. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available from: [Link]

-

Bohrium. (2022). formulation-strategies-to-improve-the-stability-and-handling-of-oral-solid-dosage-forms-of-highly-hygroscopic-pharmaceuticals-and-nutraceuticals. Available from: [Link]

-

PubMed. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available from: [Link]

-

Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds. Available from: [Link]

-

PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Available from: [Link]

-

JOCPR. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Available from: [Link]

-

Hygroscopicity: Significance and symbolism. (2026). Hygroscopicity: Significance and symbolism. Available from: [Link]

-

Semantic Scholar. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Available from: [Link]

-

sorbeadindia.com. (2025). Best Desiccants for Pharmaceutical Packaging and Storage. Available from: [Link]

-

Quora. (2016). What makes common salt hygroscopic? Available from: [Link]

-

International Fertilizer Association. (n.d.). IFA Technical Conference. Available from: [Link]

-

K-Packings. (2025). How to protect pharmaceutical products with pharma-grade FIBC bags. Available from: [Link]

-

TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Available from: [Link]

-

StabilityStudies.in. (2024). The Role of Packaging in Enhancing API Stability. Available from: [Link]

-

Asian Journal of Pharmaceutics. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Available from: [Link]

-

Wikipedia. (n.d.). Critical relative humidity. Available from: [Link]

-

ResearchGate. (2013). What are recommended packaging conditions for highly hygroscopic APIs? Available from: [Link]

-

ResearchGate. (2018). What makes a substance hygroscopic? Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Available from: [Link]

-

Reddit. (2017). Drying and Storing Hygroscopic Salts. Available from: [Link]

-

Sciencemadness.org. (2007). drying the water out of hygroscopic crystals. Available from: [Link]

-

Crystal Pharmatech. (2025). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Available from: [Link]

-

Crystal Pharmatech. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Available from: [Link]

-

New Journal of Chemistry (RSC Publishing). (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. Available from: [Link]

-

Purdue e-Pubs. (n.d.). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Available from: [Link]

-

PubMed. (1993). Effects of temperature and relative humidity on the solid-state chemical stability of ranitidine hydrochloride. Available from: [Link]

-

on-drug-delivery.com. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Available from: [Link]

-

Contract Pharma. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. Available from: [Link]

-

European Pharmaceutical Review. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Available from: [Link]

-

MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available from: [Link]

- Google Patents. (n.d.). US20030180249A1 - Dosage forms for hygroscopic active ingredients.

-

SciSpace. (2010). Calculating critical relative humidity from solubility according to Pitzer ion interaction model. Available from: [Link]

-

Scribd. (n.d.). Critical Relative Humidity of Fertilizers | PDF. Available from: [Link]

-

ResearchGate. (n.d.). Co-processing with excipients to reduce hygroscopicity. Available from: [Link]

-

ResearchGate. (2021). What is the best procedure of drying a moisture absorbing salt? Available from: [Link]

-

ResearchGate. (2022). (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. jocpr.com [jocpr.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pharmainfo.in [pharmainfo.in]

- 7. Best Desiccants for Pharmaceutical Storage l Moisture Control [humipak.com.my]

- 8. Critical relative humidity - Wikipedia [en.wikipedia.org]

- 9. fertilizer.org [fertilizer.org]

- 11. mdpi.com [mdpi.com]

- 12. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 13. consensus.app [consensus.app]

- 14. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. quora.com [quora.com]

- 16. pharmaexcipients.com [pharmaexcipients.com]

- 17. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments [tainstruments.com]

- 18. asiapharmaceutics.info [asiapharmaceutics.info]

- 19. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]

- 20. The Role of Packaging in Enhancing API Stability – StabilityStudies.in [stabilitystudies.in]

- 21. pharmaexcipients.com [pharmaexcipients.com]

Technical Support Hub: Minimizing Elimination in Fluorinated Amine Synthesis

Current Status: Operational Role: Senior Application Scientist Topic: Suppression of HF Elimination Side Reactions Ticket ID: F-AMINE-OPT-2026

Executive Summary: The Fluorine Dilemma

Synthesizing fluorinated amines—particularly

This guide provides self-validating protocols to decouple nucleophilicity from basicity, ensuring the integrity of the C-F bond during amine installation.

Critical Decision Framework (Logic Diagram)

Before selecting a reagent, analyze your substrate's elimination risk profile using the pathway below.

Caption: Decision matrix for selecting synthetic routes based on substrate class and primary elimination mechanisms.

Technical Support Modules (Q&A Format)

Module A: Reductive Amination of -Fluoro Ketones

User Issue: "I am trying to synthesize a

Root Cause Analysis:

The intermediate imine formed during the reaction is in equilibrium with its enamine tautomer. In

Corrective Protocol: Kinetic Trapping To prevent elimination, you must reduce the iminium ion faster than it can tautomerize to the enamine.

-

Solvent: Dichloroethane (DCE) or THF (Avoid Methanol if possible, as it promotes solvolysis).

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB,

). It is less basic than -

Additive: Acetic Acid (AcOH), 1.0–2.0 equivalents.

-

Temperature: Maintain

to Room Temperature. Do not heat.

Step-by-Step Procedure:

-

Dissolve

-fluoroketone (1.0 equiv) and Amine (1.1 equiv) in DCE ( -

Add AcOH (1.5 equiv) immediately to buffer the basicity.

-

Stir for 30 mins at

to allow hemiaminal/imine equilibrium. -

Add

(1.5 equiv) in one portion. -

Monitor by

NMR.[1] If the F-signal disappears, the temperature is too high or the amine is too basic.

Validation:

-

Pass:

NMR shows a multiplet (splitting by H) shifted upfield relative to the ketone. -

Fail:

NMR is silent (defluorination) or shows free fluoride ion (

Module B: Deoxyfluorination of -Amino Alcohols

User Issue: "Treating my N-protected amino alcohol with DAST yielded the oxazoline or the elimination product (alkene), not the fluoride."

Root Cause Analysis: DAST (Diethylaminosulfur trifluoride) generates HF in situ. The acidic environment protonates the carbamate/amide oxygen, leading to intramolecular attack (cyclization) or E1 elimination.

Corrective Protocol: Abasic Fluorination Switch to reagents that do not generate acidic HF species or use "base-free" activation.

Reagent Comparison Table:

| Reagent | Mechanism Type | Elimination Risk | Best For |

| DAST / Deoxo-Fluor | Acid-mediated | High (Acidic/Basic) | Simple primary alcohols |

| XtalFluor-E | Acid-mediated (requires promotor) | Medium | Acid-sensitive substrates |

| PhenoFluor | Concerted | Low | Late-stage functionalization |

| PBSF / TBAT | Sulfonate displacement | Very Low |

Recommended Protocol (PBSF Method): This method separates activation from displacement, avoiding the "naked" fluoride basicity issues.

-

Activation: Treat the N-protected amino alcohol (Boc/Cbz preferred) with Perfluorobutanesulfonyl fluoride (PBSF) and a mild base (e.g.,

) to form the sulfonate.-

Note: Perfluorobutanesulfonates (nonaflates) are superior leaving groups to tosylates and form faster than mesylates, minimizing exposure to base.

-

-

Displacement: Treat the intermediate in situ or after isolation with Tetrabutylammonium difluorotriphenylsilicate (TBAT) or CsF in t-Amyl alcohol.

-

Why: TBAT provides a source of anhydrous, non-basic fluoride.

-

Module C: Nucleophilic Substitution with Amines

User Issue: "Direct reaction of my fluorinated alkyl mesylate with a secondary amine resulted in a black mixture and alkene formation."

Root Cause Analysis:

Amines are both nucleophiles and bases. When attacking a secondary carbon with a

Corrective Protocol: The "Azide Surrogate" Strategy Replace the basic amine with a non-basic, highly nucleophilic surrogate, then reduce to the amine.

Workflow:

-

Nucleophile: Sodium Azide (

) or Potassium Phthalimide.-

Basicity (

of conjugate acid):

-

-

Solvent: DMF or DMSO (Polar Aprotic accelerates

). -

Reduction: Staudinger Reduction (

) or Hydrogenation (

Diagram: Basicity vs. Nucleophilicity Trade-off

Caption: Kinetic competition between elimination and substitution. Azides bypass the basicity threshold required for E2 elimination.

Advanced Troubleshooting (FAQs)

Q: Can I use protecting groups to modulate the basicity of the final product during synthesis? A: Yes. If synthesizing a diamine or a molecule with a free amine near a fluorine, the intramolecular basicity can cause self-destruction (autodehydrofluorination). Protect amines as Trifluoroacetamides or Carbamates (Boc/Cbz) . These electron-withdrawing groups reduce the nitrogen's electron density, effectively shutting down intramolecular E1cb pathways.

Q: I see a "quartet of quartets" in my proton NMR. Is this good?

A: Likely yes. In a

Q: Why does my reaction work on the non-fluorinated analog but fail here?

A: The "Gauche Effect." In

References

-

Enantioselective Synthesis of

-Fluoro Amines via -

Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. Vertex AI Search / NIH. Available at: [Link]

-

Reductive Amination: Mechanism and Improvements. Master Organic Chemistry. Available at: [Link]

-

Rapid, General Access to Chiral

-Fluoroamines via Organocatalysis. Vertex AI Search / NIH. Available at: [Link] -

Deoxyfluorination of Alcohols by Nonbasic O–H Activation. Vertex AI Search / NIH. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: Chiral HPLC Methods for 3-Fluorocyclopentan-1-amine Enantiomers

Executive Summary

The Challenge: 3-fluorocyclopentan-1-amine presents a dual chromatographic challenge: it lacks a strong UV chromophore for standard detection and possesses a basic primary amine functionality that causes severe tailing on traditional silica-based phases. Furthermore, the fluorine atom at the C3 position introduces electronic withdrawal that alters the pKa of the amine compared to non-fluorinated analogs.

The Solution: This guide contrasts the two most robust methodologies for separating these enantiomers:

-

Direct Separation (Crown Ether Mode): Utilizing Crownpak CR-I(+) with an acidic mobile phase.[1] This is the "gold standard" for small, aliphatic primary amines.

-

Indirect Separation (Derivatization Mode): Pre-column derivatization with an achiral tag (e.g., Benzoyl Chloride) followed by separation on Polysaccharide-based CSPs (Chiralpak IA/IB) .

Method A: Direct Separation via Crown Ether CSP

Best For: Rapid method development, preparative scale-up, and samples where derivatization is undesirable.

The Mechanism

The Crownpak CR-I(+) column contains a chiral 18-crown-6 ether derivative immobilized on silica. The separation relies on the formation of a host-guest inclusion complex between the crown ether and the protonated ammonium ion (

-

Chiral Discrimination: The 3-fluoro substituent creates a steric and electronic asymmetry in the cyclopentane ring. The crown ether selectively binds one enantiomer based on the spatial fit of the ring substituents relative to the chiral barriers of the crown ether.

-

Role of Acid: A strongly acidic mobile phase (pH 1.0–2.[2]0) is mandatory to ensure the amine is fully protonated (

).

Experimental Protocol

-

Column: Daicel Crownpak CR-I(+) (

, -

Mobile Phase: Perchloric Acid (

) aqueous solution (pH 1.5) / Acetonitrile (-

Note: Perchloric acid is preferred over TFA because perchlorate ions form stable ion pairs with the ammonium complex, enhancing resolution.

-

-

Flow Rate:

.[3] -

Temperature:

to -

Detection:

-

Preferred: Charged Aerosol Detector (CAD) or ELSD (Evaporative Light Scattering) due to lack of UV chromophore.

-

Alternative: UV at 200–210 nm (Low sensitivity; subject to baseline drift from acid).

-

Workflow Diagram (Method A)

Caption: The Crownpak workflow relies on converting the free amine into an ammonium ion to fit the chiral selector.

Method B: Derivatization + Polysaccharide CSP

Best For: High-sensitivity UV detection, trace impurity analysis, and QC environments lacking CAD/ELSD.

The Mechanism

Since the native molecule lacks a chromophore, reacting it with Benzoyl Chloride adds a strong UV-absorbing phenyl group. This transforms the analyte into N-(3-fluorocyclopentyl)benzamide . The resulting amide is neutral and stable, allowing separation on standard immobilized polysaccharide columns (Chiralpak IA, IB, or IC) using standard solvents.

Experimental Protocol

Step 1: Pre-column Derivatization

-

Dissolve

sample in -

Add

Triethylamine (Base catalyst). -

Add

Benzoyl Chloride. -

Vortex for 30 seconds; let stand for 5 minutes.

-

Quench with

water.

Step 2: HPLC Conditions

-

Column: Chiralpak IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)) (

, -

Mobile Phase: n-Hexane / Ethanol (

). -

Flow Rate:

. -

Temperature:

. -

Detection: UV at

or

Workflow Diagram (Method B)

Caption: Derivatization adds a UV tag, enabling standard Normal Phase chiral separation.

Comparative Performance Analysis

The following data compares the expected performance of both methods based on validated protocols for structurally similar fluorinated alicyclic amines (e.g., 2-aminocyclopentanecarboxylic acid derivatives).

| Feature | Method A: Crownpak CR-I(+) | Method B: Derivatization (Chiralpak IA) |

| Selectivity ( | High ( | Moderate to High ( |

| Resolution ( | ||

| Sample Prep Time | Minimal (Dissolve & Inject) | Moderate ( |

| Detection Limit | High ppm (requires CAD/ELSD) | Low ppb (High UV sensitivity) |

| Mobile Phase | Acidic Aqueous ( | Neutral Organic (Hexane/Alcohol) |

| Robustness | Sensitive to pH and Temp | Highly Robust |

| Column Life | Moderate (Acid hydrolysis risk) | Long (Immobilized phase) |

Expert Insight: Why Choose Which?

-

Choose Method A if you are in early-stage synthesis and need to quickly check enantiomeric excess (ee%) without worrying about reaction yields or by-products. The Crown ether specifically targets the primary amine, ignoring impurities that lack the

group. -

Choose Method B if you are in a QC environment (GMP) or performing pharmacokinetic studies (PK). The derivatization stabilizes the molecule, eliminates peak tailing caused by basic amines, and allows for trace-level detection using standard UV equipment found in every lab.

References

-

Daicel Corporation. (2023). Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Chiral Technologies. Link

- Hyun, M. H. (2016). Crown Ether-Based Chiral Stationary Phases for HPLC Enantioseparation of Primary Amines.

-

Sigma-Aldrich. (2024). Derivatization and Separation of Aliphatic Amines. Link

-

Kiss, L., et al. (2011). Selective Synthesis of New Fluorinated Alicyclic β-Amino Ester Stereoisomers. European Journal of Organic Chemistry. Link

-

Chiral Technologies. (2020). Chiral Separation of Primary Amines Application Note. Link

Sources

A Comparative Guide to the Structural Elucidation of (1S,3R)-3-fluorocyclopentan-1-amine HCl: Beyond the Crystal Structure

For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of novel therapeutics. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of small, chiral molecules, taking the hypothetical analysis of (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride as our central case study. While a definitive crystal structure from X-ray crystallography is often considered the "gold standard," this guide will explore the strengths and limitations of this technique in the context of complementary methods, offering a holistic view of structural analysis in modern pharmaceutical chemistry.

The specific stereochemistry of (1S,3R)-3-fluorocyclopentan-1-amine HCl, with its two chiral centers and a fluorine substituent, presents a classic challenge for unambiguous characterization. The interplay of the amine and fluorine on the cyclopentane ring dictates its conformational preferences and, ultimately, its biological activity. Therefore, selecting the appropriate analytical strategy is paramount.

The Gold Standard: X-ray Crystallography

Single-crystal X-ray crystallography provides a direct visualization of the atomic arrangement in the solid state, offering unparalleled precision in bond lengths, bond angles, and stereochemistry. The resulting electron density map can definitively establish the absolute configuration of chiral centers, provided a heavy atom is present or anomalous dispersion techniques are employed.

Hypothetical X-ray Crystallography Workflow for (1S,3R)-3-fluorocyclopentan-1-amine HCl

Caption: Workflow for single-crystal X-ray diffraction analysis.

The primary challenge in the X-ray crystallographic analysis of a small molecule hydrochloride salt like (1S,3R)-3-fluorocyclopentan-1-amine HCl is obtaining a high-quality single crystal suitable for diffraction. This process can be both time-consuming and resource-intensive, with no guarantee of success. Factors such as solvent choice, temperature, and evaporation rate are critical variables that must be empirically optimized.

When Crystals Don't Cooperate: Alternative & Complementary Techniques

In many instances, obtaining a suitable crystal is not feasible. In such cases, a combination of other analytical techniques can provide a comprehensive structural picture. Even when a crystal structure is available, these methods are crucial for understanding the molecule's behavior in solution, which is often more biologically relevant.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1][2][3] For a molecule like (1S,3R)-3-fluorocyclopentan-1-amine HCl, a suite of NMR experiments would be employed to piece together its constitution and stereochemistry.

-

¹H NMR: Provides information on the number of different types of protons and their connectivity through spin-spin coupling. The coupling constants (J-values) between protons on the cyclopentane ring can give insights into their dihedral angles and thus the ring's conformation.

-

¹³C NMR: Reveals the number of unique carbon environments.

-

¹⁹F NMR: The presence of a fluorine atom offers a highly sensitive and informative NMR handle.[4][5] The ¹⁹F chemical shift is very sensitive to the local electronic environment. Furthermore, coupling between ¹⁹F and nearby ¹H and ¹³C nuclei (J-HF and J-CF) provides crucial connectivity information.[6][7][8]

-

2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning all proton and carbon signals and establishing through-bond correlations.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the carbon skeleton.

-

-